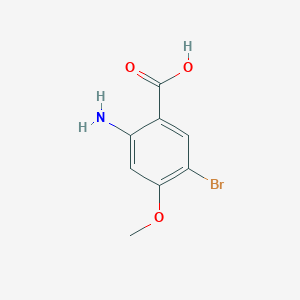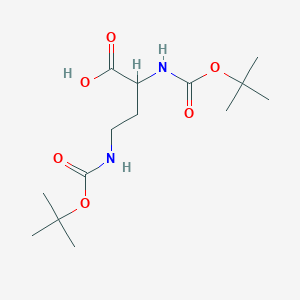
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide, also known as Benzothiazine, is an organic compound with a molecular formula of C15H11N2O2S. Benzothiazine is a heterocyclic compound that contains a thiazine ring fused to a benzene ring. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are responsible for the inflammation associated with arthritis.
Efectos Bioquímicos Y Fisiológicos
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound at a lower cost. Another area of research is the development of new applications for the compound, such as its use in the treatment of other diseases besides cancer and arthritis. Additionally, research can be directed towards understanding the mechanism of action of 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee in more detail, which can help to identify new targets for drug development.
Métodos De Síntesis
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee can be synthesized through a variety of methods. One common method involves the reaction of 2-aminobenzophenone with sulfur and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee. Another method involves the reaction of o-nitrobenzylideneaniline with thioacetamide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has been the subject of scientific research due to its potential applications in the field of medicine. Research has shown that 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propiedades
Número CAS |
101350-88-3 |
|---|---|
Nombre del producto |
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide |
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,17,19)(H,18,20) |
Clave InChI |
RVRPQUZFIPCUAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)




